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Introduction to Internalin-Mediated Host Cell
Invasion
Listeria monocytogenes, a facultative intracellular bacterium, is the causative agent of

listeriosis, a severe foodborne illness. A key virulence strategy of this pathogen is its ability to

invade non-phagocytic host cells, a process mediated by a family of surface proteins known as

internalins (Inls). The most extensively studied of these are Internalin A (InlA) and Internalin
B (InlB). InlA interacts with the host cell receptor E-cadherin, facilitating the bacterium's entry

into intestinal epithelial cells. InlB binds to the hepatocyte growth factor receptor, c-Met, and

mediates invasion into a broader range of host cells, including hepatocytes and endothelial

cells.

Understanding the molecular interactions between internalins and their host cell partners is

crucial for elucidating the mechanisms of Listeria pathogenesis and for the development of

novel therapeutic interventions. Co-immunoprecipitation (Co-IP) coupled with mass

spectrometry (MS) has emerged as a powerful technique to identify and characterize these

protein-protein interactions within a cellular context. This document provides detailed

application notes and protocols for utilizing Co-IP to discover and validate host protein

interactors of internalins.
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Principle of Co-immunoprecipitation (Co-IP)
Co-immunoprecipitation is an antibody-based affinity purification technique used to enrich a

specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture,

such as a cell lysate. The principle relies on the specific recognition of the bait protein by an

antibody. This antibody is typically immobilized on a solid support, such as magnetic beads.

When the cell lysate is incubated with the antibody-bead conjugate, the bait protein is captured.

Any proteins that are endogenously bound to the bait protein will also be pulled down.

Following a series of washes to remove non-specific binders, the entire protein complex is

eluted and can be analyzed by various methods, most commonly by mass spectrometry to

identify the unknown interaction partners.

Application: Identifying Host Factors in Internalin-
Mediated Invasion
The application of Co-IP in the context of Listeria infection allows researchers to:

Discover novel host cell proteins that directly or indirectly associate with internalins during

the invasion process.

Validate suspected protein-protein interactions suggested by other methods (e.g., yeast two-

hybrid screens).

Elucidate the composition of signaling complexes that are assembled upon internalin-

receptor engagement.

Identify potential drug targets by interfering with critical host-pathogen interactions.

Data Presentation: Key Host Signaling Proteins in
Internalin Pathways
While comprehensive quantitative proteomics datasets from direct internalin Co-IP

experiments are not readily available in the public domain, a significant body of research has

identified key host proteins involved in the signaling cascades initiated by InlA and InlB. The

following table summarizes these crucial interaction partners and their roles.
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Interacting Host Protein Internalin Partner Cellular Role in Invasion

E-cadherin (CDH1) InlA

Direct receptor for InlA on

epithelial cells, initiating

bacterial entry.

c-Met InlB

Receptor tyrosine kinase that,

upon binding InlB, triggers a

signaling cascade promoting

internalization.

α-catenin & β-catenin InlA-E-cadherin complex

Link E-cadherin to the actin

cytoskeleton, crucial for

generating the force needed

for bacterial engulfment.

SRC kinase InlA-E-cadherin complex

Activated upon InlA-E-cadherin

engagement, leading to

phosphorylation of

downstream targets.

Phosphoinositide 3-kinase

(PI3K)
InlB-c-Met complex

A key signaling molecule

activated downstream of c-

Met, involved in actin

remodeling.

Clathrin
InlA-E-cadherin & InlB-c-Met

complexes

Component of the endocytic

machinery recruited to the site

of bacterial entry.

Dynamin
InlA-E-cadherin & InlB-c-Met

complexes

A GTPase essential for the

scission of endocytic vesicles

from the plasma membrane.

Hakai InlA-E-cadherin complex

An E3 ubiquitin ligase that

ubiquitinates E-cadherin,

facilitating endocytosis.

Cbl InlB-c-Met complex

An E3 ubiquitin ligase that

ubiquitinates c-Met, promoting

its internalization.
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Septins (e.g., MSF) InlB-phagosomes

GTP-binding proteins that can

form filaments and are

recruited to the site of InlB-

mediated entry, potentially

acting as effectors.[1]

Experimental Protocols
A. General Co-immunoprecipitation Protocol for
Internalin Interaction Partners
This protocol provides a general framework for performing a Co-IP experiment to identify host

proteins interacting with a specific internalin. This can be adapted for either ectopically

expressed (e.g., FLAG-tagged internalin) or endogenous internalin during infection.

Materials:

Cell Culture: Human epithelial cell line (e.g., Caco-2 for InlA, HeLa or HepG2 for InlB)

Listeria monocytogenesstrain: Wild-type or a strain expressing a tagged internalin

Antibodies:

Primary antibody against the internalin of interest or the epitope tag (e.g., anti-FLAG).

Isotype control IgG (e.g., mouse IgG).

Beads: Protein A/G magnetic beads.

Buffers and Reagents:

Ice-cold Phosphate-Buffered Saline (PBS).

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with

freshly added protease and phosphatase inhibitor cocktails.
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Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-

40).

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

Cell Culture and Infection/Transfection:

Culture host cells to ~80-90% confluency.

For infection experiments, infect cells with Listeria monocytogenes at a suitable multiplicity

of infection (MOI) for a predetermined time to allow for internalin-host protein interactions

to occur.

For transfection experiments, transfect cells with a plasmid encoding the tagged

internalin and allow for protein expression.

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with

occasional gentle agitation.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

Pre-clearing the Lysate (Optional but Recommended):

Add Protein A/G magnetic beads (without antibody) to the cleared lysate.

Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.
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Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

Immunoprecipitation:

Add the primary antibody (or control IgG) to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation.

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody-antigen complexes

to bind to the beads.

Washing:

Place the tube on a magnetic rack to capture the beads.

Carefully aspirate and discard the supernatant.

Resuspend the beads in 1 ml of ice-cold Wash Buffer.

Repeat the wash step 3-5 times to remove non-specifically bound proteins.

Elution:

After the final wash, remove all residual wash buffer.

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-

10 minutes at room temperature.

Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 1X SDS-PAGE

sample buffer and boil for 5-10 minutes.

If using an acidic elution buffer, immediately neutralize the eluate by adding Neutralization

Buffer.

Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The eluted proteins can be analyzed by Western blotting to confirm the presence of the

bait protein and known interactors.

For the discovery of novel interaction partners, the eluate should be subjected to in-

solution or in-gel digestion with trypsin followed by analysis using liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

B. Mass Spectrometry Data Analysis Workflow
Peptide and Protein Identification: Raw MS data should be searched against a human

protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

Filtering and Quantification: Identified proteins should be filtered to a high confidence level

(e.g., <1% false discovery rate). Label-free quantification (LFQ) or isobaric labeling (e.g.,

TMT, iTRAQ) can be used to determine the relative abundance of proteins in the Co-IP

samples compared to control samples.

Identification of Specific Interactors: True interaction partners should be significantly enriched

in the internalin Co-IP compared to the control IgG Co-IP. Statistical analysis, such as a t-

test or specialized algorithms like SAINT (Significance Analysis of INTeractome), can be

used to identify high-confidence interactors.

Mandatory Visualizations
Co-immunoprecipitation Experimental Workflow
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Caption: Workflow for Co-immunoprecipitation.
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Internalin A (InlA) Signaling Pathway
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Caption: InlA-mediated signaling pathway.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1178846?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178846?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. uniprot.org [uniprot.org]

To cite this document: BenchChem. [Application Notes and Protocols for Identifying
Internalin Interaction Partners using Co-immunoprecipitation]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1178846#co-immunoprecipitation-
to-identify-internalin-interaction-partners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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